(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2,4-DIFLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2,4-DIFLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2,4-DIFLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the benzodioxole and difluorobenzylidene groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2,4-DIFLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzodioxole and difluorobenzylidene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2,4-DIFLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action for (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2,4-DIFLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-5-benzylidene-2-imino-1,3-thiazolidin-4-one: Lacks the difluorobenzylidene group.
3-(1,3-benzodioxol-5-yl)-5-(2,4-dichlorobenzylidene)-2-imino-1,3-thiazolidin-4-one: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluorobenzylidene group in (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2,4-DIFLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(2,4-difluorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O3S/c18-10-2-1-9(12(19)6-10)5-15-16(22)21(17(20)25-15)11-3-4-13-14(7-11)24-8-23-13/h1-7,20H,8H2/b15-5-,20-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFLDMNKOATJP-OLJCLLANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=C(C=C(C=C4)F)F)SC3=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=C(C=C(C=C4)F)F)/SC3=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.